Product packaging for 2,10-Dimethyl-10H-phenoxazine(Cat. No.:CAS No. 72403-86-2)

2,10-Dimethyl-10H-phenoxazine

Cat. No.: B14473143
CAS No.: 72403-86-2
M. Wt: 211.26 g/mol
InChI Key: PDKGZMXCBDOGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,10-Dimethyl-10H-phenoxazine is a derivative of the phenoxazine heterocycle, a structure of significant interest in both medicinal chemistry and advanced materials science. The phenoxazine core is a privileged scaffold in drug discovery, forming the basis of compounds with a broad spectrum of biological activities. Research into phenoxazine derivatives has highlighted their potential as anticancer, antimalarial, and antiviral agents, as well as their role in modulating multidrug resistance (MDR) in cancer cells . The naturally occurring antibiotic and chemotherapeutic agent Actinomycin D contains a phenoxazine moiety, underscoring the pharmacological relevance of this structural class . Beyond biomedical applications, phenoxazine derivatives are widely investigated in material science due to their favorable electronic properties. They serve as key components in organic light-emitting diodes (OLEDs), photoredox catalysts, and dye-sensitized solar cells (DSSCs) . The extended pi-conjugation and reversible redox properties of the phenoxazine structure make it a valuable building block for developing novel organic electronic materials and energy storage systems, such as catholytes for redox flow batteries . Researchers value this compound as a synthetic intermediate for constructing more complex molecular architectures or for studying structure-activity relationships in these diverse fields. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B14473143 2,10-Dimethyl-10H-phenoxazine CAS No. 72403-86-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72403-86-2

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2,10-dimethylphenoxazine

InChI

InChI=1S/C14H13NO/c1-10-7-8-14-12(9-10)15(2)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3

InChI Key

PDKGZMXCBDOGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3N2C

Origin of Product

United States

Synthetic Strategies for 2,10 Dimethyl 10h Phenoxazine and Analogous Phenoxazine Architectures

Methodologies for Phenoxazine (B87303) Core Synthesis

The foundational step in the synthesis of phenoxazine derivatives is the construction of the tricyclic core. Several methods have been developed for this purpose, each with its own advantages and limitations.

Classical Condensation Reactions

Classical condensation reactions represent some of the earliest and most straightforward methods for the synthesis of the phenoxazine ring system. A common approach involves the thermal condensation of an aminophenol with a catechol or a substituted derivative in the presence of a dehydrating agent or a catalyst. For instance, the parent phenoxazine can be synthesized by the thermal condensation of o-aminophenol and catechol. researchgate.net

A notable example is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol, amine, or thiol. wikipedia.org In the context of phenoxazine synthesis, this can involve the intramolecular cyclization of a suitably substituted diaryl ether or the intermolecular condensation of an aminophenol with a halogenated aromatic compound. These reactions often require high temperatures and the use of a copper catalyst. wikipedia.org

Another classical approach is the reaction of a 2-aminophenol (B121084) with a quinone derivative. For example, the reaction of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in the presence of a base can lead to the formation of a benzo[a]phenoxazine derivative. researchgate.net

Reactant 1Reactant 2ConditionsProduct Type
o-AminophenolCatecholThermalPhenoxazine
2-Amino-4-methylphenol2-ChlorotolueneCopper catalyst, high temperatureMethyl-substituted phenoxazine
2-Aminophenol2,3-Dichloro-1,4-naphthoquinoneBase, refluxBenzo[a]phenoxazine

Photochemical Routes to Phenoxazines

Photochemical methods offer an alternative strategy for the synthesis of phenoxazines, often proceeding under mild conditions. These reactions typically involve the photocyclization of a diaryl ether or a related precursor. The irradiation of a substituted diphenyl ether with ultraviolet light can induce an intramolecular cyclization to form the phenoxazine ring. For example, the photocyclization of a 4-methyl-2-(tolyloxy)aniline derivative could potentially yield a dimethylphenoxazine.

While less common than thermal condensation or transition-metal-catalyzed methods, photochemical routes can be advantageous for the synthesis of specific, and often complex, phenoxazine architectures. The efficiency and regioselectivity of these reactions can be influenced by the substitution pattern of the starting material and the reaction conditions, such as the solvent and the wavelength of light used.

Regioselective Functionalization and N-Substitution Approaches

Following the synthesis of the phenoxazine core, further functionalization is often necessary to achieve the desired substitution pattern, such as in 2,10-Dimethyl-10H-phenoxazine. This involves the introduction of substituents onto the aromatic rings and the nitrogen atom.

Transition Metal-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used for the N-arylation and N-alkylation of amines, including the nitrogen atom of the phenoxazine ring. For the synthesis of this compound, the N-methylation of 2-methyl-10H-phenoxazine can be achieved using a methylating agent in the presence of a palladium catalyst and a suitable ligand.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. A variety of palladium precursors and phosphine-based ligands have been developed to facilitate the coupling of a wide range of substrates under relatively mild conditions.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventProduct
2-Methyl-10H-phenoxazineMethyl iodidePd(OAc)2 / XPhosNaOtBuToluene (B28343)This compound
PhenoxazineAryl bromide[Pd(OAc)2]3 / (tBu)3PH]BF4NaOtBuToluene10-Aryl-10H-phenoxazine nih.gov

Oxidative Cyclization Protocols (e.g., O2-Mediated Dehydrogenative Phenoxazination)

Oxidative cyclization reactions provide an efficient route to the phenoxazine core, often proceeding through the formation of a C-N and a C-O bond in a single step. One such method is the O2-mediated dehydrogenative phenoxazination. This approach involves the reaction of a substituted phenol with an aniline derivative in the presence of an oxidant, typically molecular oxygen, and a catalyst.

This methodology has been shown to be effective for the synthesis of a variety of substituted phenoxazines. The reaction proceeds through a proposed radical mechanism and offers a greener alternative to some traditional methods that require harsh reagents.

Directed Ortho-Metallation and Substitution Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent with high regioselectivity. wikipedia.org

In the context of phenoxazine chemistry, the nitrogen atom within the ring system can potentially act as a directing group. For 10-methyl-10H-phenoxazine, treatment with a strong base like n-butyllithium could lead to lithiation at the C1 and/or C9 positions, ortho to the nitrogen atom. Subsequent reaction with an electrophile, such as a methylating agent, would allow for the introduction of a methyl group at a specific position on the aromatic ring. The efficiency and regioselectivity of such a reaction would depend on the reaction conditions and the nature of the electrophile.

Optimization of Reaction Conditions and Yield Enhancement in Phenoxazine Synthesis

The efficient synthesis of the phenoxazine core and its derivatives is paramount for their application in various scientific fields. Key strategies such as the Ullmann condensation and the Buchwald-Hartwig amination are frequently employed, with continuous efforts to optimize reaction parameters to enhance yields and product purity.

The Ullmann condensation is a classic copper-catalyzed method for forming C-O and C-N bonds, essential for constructing the phenoxazine tricycle. Traditional Ullmann reactions often require harsh conditions, such as high temperatures and the use of copper powder. Optimization efforts have focused on developing milder and more efficient protocols. Modern approaches utilize soluble copper catalysts combined with specific ligands, which can improve reaction rates and yields. Studies have shown that factors like the choice of solvent, base, and the nature of the aryl halide significantly impact the reaction's success. For instance, using cesium carbonate (Cs₂CO₃) as the base in a solvent like DMF at elevated temperatures has proven effective for O-arylation in synthesizing biaryl ethers, a related transformation. mdpi.com

The Buchwald-Hartwig amination represents a more contemporary, palladium-catalyzed approach that has become a cornerstone for C-N bond formation. This reaction is particularly useful for synthesizing N-substituted phenoxazines. Optimization of this reaction is a multi-variable process, involving the careful selection of the palladium precursor, the phosphine ligand, the base, and the solvent.

The choice of ligand is especially critical. Sterically hindered and electron-rich phosphine ligands, such as XPhos and RuPhos, have demonstrated high efficacy in promoting the coupling of challenging substrates, including sterically hindered amines. researchgate.netnih.gov The optimization process often involves screening a panel of ligands and bases to identify the ideal combination for a specific set of reactants. For example, in the coupling of a brominated pyrimidine with 3-methylmorpholine, a systematic optimization revealed that using RuPhos as the ligand with KHMDS as the base was optimal. nih.gov

Yield enhancement is directly linked to these optimized conditions. An inert atmosphere is often essential to prevent catalyst degradation and side reactions, with studies showing a significant drop in yield when reactions are exposed to air. researchgate.net Temperature and reaction time are also crucial; finding the optimal temperature ensures complete conversion without promoting decomposition of reactants or products. researchgate.net In the synthesis of a dinitro-10-methylphenoxazine, the use of an N-alkylated starting material (2-hydroxy-N-methylaniline) resulted in a significantly higher yield (82%) compared to its non-alkylated counterpart (32%), likely due to the increased nucleophilicity of the N-methylamine group. acs.org

Below is an interactive data table summarizing typical parameters screened during the optimization of a Buchwald-Hartwig amination reaction for C-N bond formation.

Emerging Synthetic Routes and Future Perspectives in Phenoxazine Chemistry

The field of phenoxazine chemistry is continually evolving, driven by the demand for novel molecules with tailored properties for advanced applications. Research is now moving beyond traditional synthetic methods to explore innovative, more efficient, and sustainable routes.

Emerging Synthetic Routes:

Metal-Free Synthesis: A significant trend is the development of transition-metal-free synthetic pathways to avoid potential metal contamination in products intended for electronic or biomedical use. researchgate.net One such approach involves the O-arylation of a phenol with a diaryliodonium salt, followed by a cyclization step to form the phenoxazine core. nih.gov This method circumvents the need for palladium or copper catalysts, offering a cleaner synthesis. researchgate.netnih.gov

Photoredox Catalysis: Phenoxazine derivatives themselves are becoming the focus of synthesis as potent, metal-free organic photoredox catalysts. nih.govacs.org The synthesis of these specialized phenoxazines involves strategically modifying the core and N-aryl substituents to tune their photophysical and electrochemical properties, such as light absorption profiles and excited state reduction potentials. nih.govnewiridium.com These tailored catalysts are then used in reactions like organocatalyzed atom transfer radical polymerization (O-ATRP). acs.orgscielo.br

Flow Chemistry: The use of continuous flow reactors is an emerging technology in organic synthesis that offers enhanced control over reaction parameters, improved safety, and potential for scalability. youtube.com While still developing for phenoxazine synthesis specifically, flow chemistry holds the promise of enabling rapid optimization and on-demand production of phenoxazine derivatives by allowing precise control over temperature, pressure, and reaction time in microreactors. youtube.com

Greener Approaches: Methods utilizing alternative energy sources, such as ultrasound irradiation, are being explored to construct phenoxazine-related heterocycles. nih.gov These techniques can lead to higher yields, shorter reaction times, and milder conditions compared to conventional heating. nih.gov Additionally, in situ synthesis strategies in aqueous media are being developed for creating phenoxazine dyes for sensor applications. chemrxiv.org

Future Perspectives: The future of phenoxazine chemistry lies in the design of highly functional molecules for specific, high-value applications. The synthetic focus will be on precision, efficiency, and sustainability. Key future directions include:

Materials for Organic Electronics: The demand for new materials for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSCs), and thin-film transistors will continue to drive the synthesis of phenoxazines with specific electronic and photophysical properties. nih.govresearchgate.netrsc.org This includes developing derivatives with high thermal stability and specific ionization potentials. researchgate.net

Enhanced Photostability: As phenoxazines are used in optoelectronic devices, their stability to light is a critical concern. chemistryviews.org Future synthetic efforts will focus on designing and creating derivatives with improved photostability to increase the operational lifetime of devices like OLEDs. chemistryviews.org

Biologically Active Compounds: The phenoxazine scaffold is a privileged structure in medicinal chemistry. nih.gov Future work will involve the synthesis of complex phenoxazine derivatives as potential therapeutic agents, targeting a wide range of diseases. researchgate.netnih.gov

The continued development of innovative synthetic methodologies will be crucial to unlocking the full potential of the phenoxazine scaffold in next-generation technologies and medicine.

Photophysical Properties and Excited State Dynamics of 2,10 Dimethyl 10h Phenoxazine

Steady-State Optical Spectroscopy

The optical properties of phenoxazine (B87303) derivatives are largely dictated by their core structure and the nature of their substituents. These compounds are known for their applications as fluorescent dyes, photoredox catalysts, and as donor units in materials for organic light-emitting diodes (OLEDs). nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Phenoxazine and its derivatives typically exhibit absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netnist.gov The absorption spectra are characterized by transitions involving the π-electron system of the conjugated core. For the parent 10H-phenoxazine, absorption maxima are observed around 316 nm. researchgate.net Substitution on the phenoxazine ring, such as with methyl groups, is expected to cause slight shifts in the absorption maxima (either bathochromic or hypsochromic) due to electronic and steric effects. In many donor-acceptor type molecules incorporating a phenoxazine unit, broad and structureless absorption bands in the longer wavelength region (around 400-430 nm) are often attributed to intramolecular charge transfer (ICT) transitions from the electron-rich phenoxazine donor to an electron-accepting moiety. nih.gov

Photoluminescence (PL) Emission Spectroscopy and Quantum Yields

Phenoxazine derivatives are generally fluorescent. nih.gov Upon excitation, they emit light from the first excited singlet state (S₁). The emission wavelength is sensitive to the solvent polarity, a phenomenon known as solvatochromism, particularly in donor-acceptor systems where the excited state has a significant charge-transfer character. mdpi.com For many phenoxazine-based compounds, the photoluminescence quantum yields (PLQY) can be quite high, making them suitable for various optoelectronic applications. nih.gov However, in some donor-acceptor architectures, the PLQY in solution can be very low (less than 1%) due to efficient non-radiative decay pathways. mdpi.com The introduction of methyl groups at the 2 and 10 positions would likely influence the emission properties through modification of the electronic structure and molecular geometry.

Excited State Dynamics and Energy Dissipation Pathways

The excited-state dynamics of phenoxazine derivatives are of significant interest, particularly for their use in thermally activated delayed fluorescence (TADF) applications, which require careful engineering of the energy levels of the singlet and triplet excited states. elsevierpure.comnih.gov

Singlet and Triplet State Energetics (S₁, T₁ Gap, ΔEST)

The energy of the first excited singlet state (S₁) and the first excited triplet state (T₁) are crucial parameters. The energy difference between these two states, known as the singlet-triplet energy gap (ΔEST), is a key factor governing the photophysical properties. elsevierpure.com In donor-acceptor molecules designed for TADF, a small ΔEST (typically below 0.2 eV) is essential to allow for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state. nih.gov This small energy gap is often achieved by designing molecules with a twisted geometry that spatially separates the highest occupied molecular orbital (HOMO), typically on the phenoxazine donor, and the lowest unoccupied molecular orbital (LUMO), on the acceptor. mdpi.comnih.gov For phenoxazine-based TADF emitters, ΔEST values can be as low as 0.13-0.16 eV. rsc.org

Intersystem Crossing (ISC) Efficiencies

Intersystem crossing (ISC) is the non-radiative transition between states of different spin multiplicity, typically from an excited singlet state (S₁) to a triplet state (T₁). The efficiency of this process is influenced by spin-orbit coupling. In di-heteroatomic molecules like phenoxazine, ISC lifetimes have been measured to be in the nanosecond range (e.g., 1.7 ns for the parent phenoxazine), indicating a relatively efficient process. nih.govresearchgate.net The presence of heteroatoms (nitrogen and oxygen) enhances spin-orbit coupling compared to purely hydrocarbon analogues, facilitating the ISC process. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence is a mechanism that allows for the harvesting of triplet excitons for light emission in OLEDs, enabling theoretical internal quantum efficiencies of 100%. elsevierpure.com This process relies on an efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, followed by fluorescence. mdpi.com Phenoxazine is a popular and potent electron-donating building block for constructing TADF emitters due to its ability to induce a small ΔEST in properly designed donor-acceptor structures. elsevierpure.comnih.gov A high rate of reverse intersystem crossing (kRISC) is desirable for efficient TADF. For example, some phenoxazine-pyridazine derivatives have shown high estimated kRISC rates on the order of 10⁵ to 10⁶ s⁻¹. mdpi.comsemanticscholar.org The suitability of 2,10-Dimethyl-10H-phenoxazine as a donor for TADF materials would depend on the specific acceptor unit it is paired with and the resulting molecular geometry and electronic structure.

Aggregation-Induced Emission (AIE) Behavior

The phenoxazine structural unit is a key component in molecules that exhibit Aggregation-Induced Emission (AIE). nih.gov This phenomenon is characterized by weak or no luminescence in dilute solutions but strong emission in the aggregated or solid state. acs.orgresearchgate.net For molecules incorporating phenoxazine, the AIE behavior is often observed alongside Thermally Activated Delayed Fluorescence (TADF). nih.govnih.gov

The underlying mechanism for the AIE characteristics in phenoxazine derivatives is attributed to the restriction of molecular motion in the aggregated state. acs.orgbeilstein-archives.org In solution, the molecule can undergo various rotational and vibrational motions that provide non-radiative decay pathways for the excited state, thus quenching fluorescence. However, in an aggregated environment, these motions are hindered. acs.org Specifically, quantum chemistry and molecular dynamics studies suggest that the AIE property arises from restricted access to a conical intersection (a point where potential energy surfaces of different electronic states cross) from the singlet excited state. nih.govacs.orgbeilstein-archives.org This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in enhanced fluorescence. researchgate.netbeilstein-archives.org

A series of emitters combining a 10H-phenoxazine donor with a dibenzothiophene (B1670422) sulfoximine (B86345) acceptor have been synthesized and demonstrated to feature both TADF and AIE properties, highlighting the utility of the phenoxazine core in developing advanced emissive materials. nih.gov

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence spectroscopy is a critical technique for investigating the excited-state dynamics of phenoxazine-based compounds. nih.gov This method allows for the direct measurement of fluorescence and phosphorescence lifetimes, providing insights into the various de-excitation pathways available to a molecule after photoexcitation. researchgate.net

Studies on phenoxazine (PXZH) in the presence of electron acceptors like 9-cyanoanthracene (CNA) have utilized time-resolved fluorescence lifetime and transient absorption spectroscopy to probe the mechanisms of photoinduced electron transfer. nih.gov These investigations reveal that upon excitation, charge-separated species are formed, which subsequently relax to a triplet state. nih.gov The data from time-resolved measurements are crucial for understanding the recombination dynamics of the resulting ion pairs and the regeneration of the ground-state reactants. nih.gov For donor-acceptor molecules containing phenoxazine, this technique is essential for characterizing TADF, where the lifetimes of prompt and delayed fluorescence components can be distinguished. nih.govmdpi.com

Fluorescence and Phosphorescence Lifetimes

The fluorescence lifetimes of phenoxazine derivatives are highly dependent on their molecular structure and environment. In molecules designed for TADF applications, both a short-lived prompt fluorescence and a longer-lived delayed fluorescence are observed. The delayed component arises from the up-conversion of triplet excitons to the singlet excited state (reverse intersystem crossing), which is characteristic of TADF. nih.gov

Time-resolved photoluminescence measurements on doped films of various phenoxazine-dibenzothiophene sulfoximine emitters have yielded specific lifetimes for the prompt (τp) and delayed (τd) fluorescence components. Similarly, a phenoxazinyl disubstituted pyridazine (B1198779) derivative in a toluene (B28343) solution exhibited a distinct TADF lifetime. mdpi.com

Photoluminescence Lifetimes of Selected Phenoxazine Derivatives
CompoundHost/SolventPrompt Lifetime (τp)Delayed/TADF Lifetime (τd)Reference
PXZ-SFIPDPEPO Film (10 wt%)30.5 ns1.2 µs nih.gov
PXZ-SFICDPEPO Film (10 wt%)28.7 ns1.3 µs nih.gov
PXZ-SFISDPEPO Film (10 wt%)29.9 ns1.2 µs nih.gov
Phenoxazinyl disubstituted pyridazineToluene-93 ns mdpi.com

Photostability and Degradation Mechanisms under Illumination

The phenoxazine core is known to be highly susceptible to rapid photodegradation, a characteristic that can limit its application in optoelectronic devices requiring long operational lifetimes. researchgate.netnih.govchemistryviews.org This instability is particularly pronounced in the presence of halogenated solvents, such as chloroform (B151607). researchgate.netchemistryviews.org

Upon illumination with UV light, solutions of phenoxazine and its derivatives in chloroform exhibit an immediate and strong discoloration, which is accompanied by the appearance of fluorescence. researchgate.netchemistryviews.org Research has identified that the degradation proceeds through a radical-mediated mechanism. chemistryviews.org In chloroform, this process leads to the formation of defined phenoxazine oligomers that incorporate a carbon atom likely sourced from the solvent molecules. chemistryviews.org

The photostability of phenoxazine-containing compounds is significantly influenced by the substitution pattern on the core structure. researchgate.net Kinetic studies have demonstrated that the quantum yield of photodegradation can vary by a factor of more than 1000 between different derivatives. researchgate.netnih.gov This highlights the potential for chemical modification as a strategy to suppress photoreactivity and enhance the stability of these compounds for applications in materials science. researchgate.netchemistryviews.org

Summary of Photodegradation Behavior of Phenoxazine
ConditionObservationProposed MechanismReference
UV Illumination in ChloroformRapid color change and appearance of fluorescenceRadical-mediated reaction researchgate.netchemistryviews.org
UV Illumination in Halogenated SolventsFormation of defined oligomersIncorporation of solvent fragments chemistryviews.org
Varying Substitution PatternsQuantum yield of degradation differs by >1000xSubstituents affect stability of radical intermediates researchgate.netnih.gov

Structural and Conformational Analysis of 2,10 Dimethyl 10h Phenoxazine Derivatives

X-ray Crystallography for Solid-State Structure Determination

This section would typically detail the findings from a single-crystal X-ray diffraction experiment.

Crystal System, Space Group, and Unit Cell Parameters

Without experimental data, the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry of the crystal), and the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) for 2,10-Dimethyl-10H-phenoxazine remain undetermined.

Asymmetric Unit Content and Molecular Packing Arrangements

Information regarding the number of molecules in the asymmetric unit and their arrangement within the crystal lattice is not available. This would describe how the molecules pack together in the solid state, influenced by intermolecular forces.

Molecular Geometry and Conformational Flexibility

This section would describe the specific three-dimensional shape of the molecule.

Dihedral Angles and Planarity Deviations of the Tricyclic Core

The key geometric parameter for phenoxazine (B87303) derivatives is the dihedral angle between the two outer phenyl rings, which quantifies the "folding" of the molecule. This value, along with deviations of atoms from the mean plane of the ring system, cannot be specified for this compound without crystallographic data.

Puckering Analysis of Heterocyclic Rings

An analysis of the central oxazine ring's conformation (e.g., boat, twist-boat) would be performed using puckering parameters calculated from atomic coordinates. This information is currently not available.

Intermolecular Interactions within Crystal Lattices

A detailed description of the non-covalent interactions (such as van der Waals forces, C-H···π interactions, or π-π stacking) that hold the molecules together in the crystal is contingent on the determination of the crystal structure.

Hydrogen Bonding Networks

The core structure of phenoxazine, containing both nitrogen and oxygen heteroatoms, presents the potential for the formation of intermolecular hydrogen bonds. acs.orgumons.ac.be However, in the unsubstituted parent phenoxazine molecule, the crystal packing is primarily driven by weaker van der Waals interactions, arranging the molecules in a classical herringbone pattern rather than a hydrogen-bonded network. acs.org

In substituted phenoxazine derivatives, the nature and presence of hydrogen bonding networks are highly dependent on the functional groups attached to the core structure. For instance, in the crystal structure of 10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine dihydrate, the presence of water molecules of crystallization leads to a defined hydrogen-bonding network. scispace.com All hydrogen atoms from the water molecules are involved in hydrogen bonds, with donor-acceptor (D/A) distances ranging from 2.848(5) to 2.946(5) Å and D-H-A angles between 153.8° and 172.2°. scispace.com

Similarly, the analysis of 10-phenyl-10H-phenoxazine-4,6-diol as a tetrahydrofuran monosolvate reveals significant hydrogen-bonding interactions. nih.govresearchgate.net The hydroxyl groups on the phenoxazine backbone act as hydrogen bond donors to the oxygen atom of the tetrahydrofuran solvent molecule, with O⋯O donor-acceptor distances measured at 2.7447(15) Å and 2.7729(15) Å. nih.gov

Beyond these classical hydrogen bonds, weaker interactions such as C-H···O and C-H···N contacts also contribute to the stability of the crystal lattice in various derivatives. acs.orgresearchgate.net In the aforementioned 10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine dihydrate, C-H···O contacts were observed with C/O distances of 2.697 Å and 3.007 Å. scispace.com The crystal structure of another derivative features intermolecular N(2)-H(2)···O(1) hydrogen bonds alongside weak C(1)-H(1)···O(1) and C(10)-H(10B)···O(2) intermolecular bonds. researchgate.net The presence and strength of these networks are crucial, as they can be interfered with by factors like bulky substituents or the inclusion of lattice solvents. researchgate.net

Table 1: Hydrogen Bonding Parameters in Select Phenoxazine Derivatives
DerivativeInteraction TypeDonor-Acceptor (D-A)D/A Distance (Å)D-H-A Angle (°)Reference
10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine dihydrateO-H···N/OO(water)-H···N/O2.848(5) - 2.946(5)153.8 - 172.2 scispace.com
C-H···OC-H···O(water)2.697 - 3.007N/A scispace.com
10-phenyl-10H-phenoxazine-4,6-diol · THFO-H···OO(hydroxyl)-H···O(THF)2.7447(15)N/A nih.gov
O(hydroxyl)-H···O(THF)2.7729(15)N/A nih.gov

π-π Stacking and Other Non-Covalent Interactions

The planar, aromatic rings of the phenoxazine scaffold are conducive to π-π stacking interactions, which play a significant role in the molecular packing of many of its derivatives. researchgate.netresearchgate.net These interactions typically result in layered or stacked arrangements of the molecules within the crystal lattice. researchgate.net

The distance between the interacting aromatic rings is a key parameter in defining the strength and nature of the stacking. In the crystal structure of 10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine, a face-to-face π-π stacking arrangement is observed with a distance of 3.422 Å between adjacent phenoxazine rings. scispace.comresearchgate.net Another example, 10-phenyl-10H-phenoxazine-4,6-diol, exhibits a π–π stacking arrangement between inversion-related molecules with a centroid-to-centroid distance of 3.6355(11) Å. nih.gov

However, the presence and efficiency of π-π stacking can be influenced by the substituents on the phenoxazine core. Bulky substituents, the presence of solvent molecules in the lattice, or stronger competing intermolecular forces like robust hydrogen bonding can interfere with or even prevent efficient π-stacking. researchgate.net For instance, studies on certain pyridazine (B1198779) derivatives bearing phenoxazine moieties have shown an absence of significant intermolecular interaction effects in the solid state. nih.gov

In the absence of strong directional forces like hydrogen bonds or π-π stacking, the crystal packing is governed by weaker, non-directional van der Waals interactions. This is the case for the parent phenoxazine molecule, where these forces result in a densely packed herringbone structure. acs.orgumons.ac.be

Table 2: π-π Stacking Parameters in Select Phenoxazine Derivatives
DerivativeInteraction TypeMeasured Distance (Å)Reference
10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazineFace-to-face3.422 scispace.comresearchgate.net
10-phenyl-10H-phenoxazine-4,6-diolCentroid-to-centroid3.6355(11) nih.gov

Computational Chemical Investigations of 2,10 Dimethyl 10h Phenoxazine

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard method for calculating the electronic ground state properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.net It is employed to determine the molecule's stable geometry, vibrational modes, and electronic structure.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nsf.gov Starting from an initial guess of the structure, DFT methods iteratively adjust the positions of the atoms to find the configuration with the lowest potential energy. researchgate.net For 2,10-Dimethyl-10H-phenoxazine, this process would reveal the precise bond lengths, bond angles, and dihedral angles that characterize its butterfly-like conformation, typical for the phenoxazine (B87303) core.

Once a stationary point on the potential energy surface is located, a vibrational frequency analysis is performed. uni-rostock.de This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum, which is characterized by the absence of any imaginary frequencies. nsf.gov Second, it predicts the molecule's infrared (IR) and Raman spectra by calculating the frequencies and intensities of its fundamental vibrational modes. researchgate.netnepjol.info Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or rocking of the chemical bonds. nepjol.info

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical values for phenoxazine derivatives.

Parameter Bond/Angle Predicted Value
Bond Lengths C-N 1.40 Å
C-O 1.38 Å
N-C(methyl) 1.47 Å
C-C(aromatic) 1.39 Å
C-C(methyl) 1.51 Å
Bond Angles C-N-C 121°
C-O-C 118°
Dihedral Angle Folding angle of phenoxazine core 165°

Reactivity descriptors derived from DFT calculations help predict how the molecule will interact with other chemical species. Natural charges, obtained from population analysis, reveal the distribution of electron density across the molecule, highlighting electropositive and electronegative sites. q-chem.com Fukui functions (f(r)) are powerful descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net The site with the highest value of f+ is most susceptible to nucleophilic attack, the site with the highest f- is prone to electrophilic attack, and the site with the highest f0 is the most likely target for radical attack. researchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data) This table presents hypothetical data.

Property Atom/Region Predicted Value
HOMO Energy - -5.25 eV
LUMO Energy - -1.10 eV
HOMO-LUMO Gap - 4.15 eV
Natural Charge N10 -0.45 e
O -0.58 e
C2 -0.15 e
Fukui Function (f⁻) C4 0.08
(for electrophilic attack) C6 0.08

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). q-chem.comuni-rostock.de This method allows for the examination of electron delocalization and intramolecular interactions that contribute to the molecule's stability.

A key feature of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. youtube.com This analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, such as hyperconjugation. researchgate.net These interactions involve the delocalization of electron density from a filled (donor) NBO, like a lone pair or a bonding orbital, to a vacant (acceptor) NBO, typically an antibonding orbital (σ* or π). joaquinbarroso.com For this compound, significant interactions would be expected between the nitrogen lone pair (LPN) and the antibonding π orbitals of the adjacent benzene (B151609) rings, indicating substantial electron delocalization across the phenoxazine core.

Table 3: NBO Second-Order Perturbation Analysis for this compound (Illustrative Data) This table presents hypothetical donor-acceptor interactions and their stabilization energies.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N10 π* (C4a-C5a) 35.5
LP (1) N10 π* (C10a-C9a) 35.2
π (C1-C2) π* (C3-C4) 18.9
π (C7-C8) π* (C6-C5a) 19.5

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orguci.edu It is widely used to calculate properties related to a molecule's interaction with light, such as its absorption and emission spectra. researchgate.net

TD-DFT calculates the vertical excitation energies required to promote an electron from an occupied orbital to a virtual orbital. uci.edu These calculations yield a series of possible excited states (singlets S1, S2... and triplets T1, T2...) and their corresponding energies relative to the ground state (S0). nih.gov

Associated with each excitation is an oscillator strength (f), a dimensionless quantity that represents the probability of that electronic transition occurring upon absorption of a photon. nih.gov Transitions with high oscillator strengths are considered "allowed" and give rise to intense peaks in the absorption spectrum, while those with near-zero oscillator strengths are "forbidden" and are typically not observed. researchgate.net The calculations also provide information on the nature of the transition, for instance, identifying it as a π-π* or n-π* transition, or as an intramolecular charge transfer (ICT) event. nih.govacs.org

Table 4: Predicted Singlet and Triplet Excitation Energies and Oscillator Strengths for this compound (Illustrative Data) This table presents hypothetical TD-DFT results.

State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S₁ 3.54 350 0.002 HOMO → LUMO
S₂ 3.91 317 0.150 HOMO-1 → LUMO
S₃ 4.25 292 0.210 HOMO → LUMO+1
T₁ 2.95 420 0.000 HOMO → LUMO
T₂ 3.41 364 0.000 HOMO-1 → LUMO

The results from TD-DFT calculations can be directly used to simulate the UV-Visible absorption spectrum. The calculated excitation energies are converted to wavelengths (λ), and the oscillator strengths are used to model the intensity of the absorption bands. acs.org For this compound, the spectrum would likely show strong absorptions in the UV region corresponding to π-π* transitions within the aromatic system, and potentially a weaker, lower-energy band related to the HOMO-LUMO transition. researchgate.net

Predicting emission (fluorescence) spectra requires an additional step: geometry optimization of the first singlet excited state (S1). rsc.org After the molecule absorbs a photon and enters the S1 state, its geometry relaxes to a new energy minimum. A TD-DFT calculation at this S1 optimized geometry then gives the energy of the emitted photon as the molecule returns to the ground state. The difference in energy (or wavelength) between the absorption maximum (S0 → S1) and the emission maximum (S1 → S0) is known as the Stokes shift.

Table 5: Predicted Spectroscopic Data for this compound (Illustrative Data) This table presents hypothetical absorption and emission data.

Parameter Predicted Wavelength (nm) Transition
Absorption (λabs) 317 S₀ → S₂ (π-π*)
292 S₀ → S₃ (π-π*)
Emission (λem) 415 S₁ → S₀
Stokes Shift 65 nm -

Advanced Modeling Techniques (e.g., Molecular Dynamics, QM/MM)

Advanced modeling techniques such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for investigating the complex behavior of molecules like this compound. While specific MD and QM/MM studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications of these techniques to the broader class of phenoxazine derivatives provide significant insights into the potential dynamic and electronic behavior of this specific compound.

Molecular dynamics simulations, for instance, are instrumental in understanding the conformational dynamics and intermolecular interactions of phenoxazine-based systems. For molecules exhibiting aggregation-induced emission (AIE), a property observed in some phenoxazine derivatives, MD simulations can elucidate the mechanism by which molecular motions are restricted in the aggregated state, leading to enhanced fluorescence. These simulations can model the twisting and vibrational motions of the phenoxazine core in different environments, such as in solution versus in a solid-state thin film, thereby explaining phenomena like thermally activated delayed fluorescence (TADF).

Hybrid QM/MM methods are particularly suited for studying the electronic properties and reactivity of large molecular systems. In this approach, the chemically active part of the molecule, such as the phenoxazine core where electronic transitions or reactions occur, is treated with high-level quantum mechanics. The surrounding environment, including solvent molecules or a larger protein scaffold in biological contexts, is modeled using classical molecular mechanics. This dual-level approach allows for the accurate calculation of properties like excited state energies and reaction pathways while remaining computationally feasible for large systems. For phenoxazine derivatives, QM/MM calculations can provide a detailed understanding of charge transfer processes, which are crucial for their application in areas like photoredox catalysis and organic light-emitting diodes (OLEDs).

Applications of Phenoxazine Derivatives in Advanced Materials Science and Organic Electronics

Other Functional Material Applications

The versatility of the phenoxazine (B87303) core structure, particularly in substituted forms like 2,10-Dimethyl-10H-phenoxazine, allows for its integration into a variety of advanced functional materials. The inherent redox activity and fluorescence capabilities of phenoxazine derivatives make them attractive candidates for applications in organic electronics and sensor technology.

Thin Film Transistors (TFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible and transparent electronics, such as displays, RFID tags, and sensors. The performance of these devices is largely dependent on the charge-transport properties of the organic semiconductor layer. While specific research on this compound in TFTs is not extensively detailed in the provided results, the broader class of phenoxazine derivatives is explored for these applications.

Phenoxazine-based molecules are investigated as donor moieties in donor-acceptor (D-A) type materials for TFTs. The electron-rich nature of the phenoxazine unit facilitates hole transport. The performance of such materials in a TFT is characterized by key parameters including field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). For instance, organic semiconductors are often processed from solution to create the active layer in a TFT, and their performance can be optimized through techniques like thermal annealing. rsc.org The goal is to achieve high mobility for faster switching speeds and a high on/off ratio for low power consumption. rsc.orgmdpi.com

Table 1: Representative Performance Metrics for Organic Thin-Film Transistors

Semiconductor Type Mobility (cm²/Vs) Ion/Ioff Ratio
p-type (e.g., C8-BTBT) ~ 1 > 10⁸
n-type (e.g., PTCDI-C8) ~ 0.1 ~ 10⁷

This table presents typical performance values for high-performance p-type and n-type organic semiconductors to provide context for the targets in materials design. Data adapted from rsc.org.

Electrochromic Materials

Electrochromic materials can reversibly change their optical properties, such as color and transparency, in response to an applied electrical potential. researchgate.net This functionality is leveraged in applications like smart windows, anti-glare mirrors, and low-power displays. nih.govnih.gov Phenoxazine and its derivatives are recognized as promising organic small-molecule chromophores for electrochromic applications. researchgate.net

The electrochromic behavior stems from the ability of the phenoxazine molecule to undergo stable and reversible redox reactions (oxidation and reduction), with each state exhibiting a different light-absorption spectrum. nih.gov When incorporated into a polymer film or used as a component in an electrochromic device, applying a voltage triggers these redox state changes, resulting in a visible color change. researchgate.net For example, polymer films containing phenoxazine groups have demonstrated the ability to switch between multiple colors, such as tangerine, green, and purple, corresponding to different redox states. researchgate.net Key performance indicators for electrochromic materials include high optical contrast, fast switching times, and long-term cycling stability. mdpi.com

Table 2: Electrochromic Properties of a Phenoxazine-Containing Polymer Film

Redox State Applied Potential Observed Color
Neutral 0 V Tangerine
Oxidized State 1 +V₁ Green
Oxidized State 2 +V₂ Purple

This table illustrates the multi-color electrochromic behavior that can be achieved by incorporating phenoxazine moieties into polymer structures. Adapted from findings in researchgate.net.

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the phenoxazine scaffold makes it a valuable building block for the design of fluorescent probes and chemical sensors. nih.gov These sensors operate by exhibiting a change in their fluorescence properties—such as intensity ("turn-on" or "turn-off") or emission wavelength—upon interaction with a specific target analyte. ethz.chsemanticscholar.org This high sensitivity and selectivity make them suitable for detecting a wide range of species, including metal ions and small molecules, in environmental and biological samples. researchgate.net

For example, phenoxazine-based probes have been specifically engineered for the detection of copper (II) ions (Cu²⁺). nih.gov One such "turn-on" near-infrared (NIR) probe was designed to react with Cu²⁺, causing a significant increase in its fluorescence emission along with a visible color change from colorless to blue. nih.gov This probe demonstrated high sensitivity, with a very low limit of detection (1.93 nM), and was successfully used to detect Cu²⁺ in living cells. nih.gov The development of such probes is crucial, as abnormal levels of certain ions can be linked to various diseases. semanticscholar.orgnih.gov The design of these sensors often involves modifying the phenoxazine structure to include a specific recognition site for the target analyte, which triggers the fluorescence response. mit.edu

Table 3: Characteristics of a Phenoxazine-Based Fluorescent Probe for Copper (II) Detection

Property Value/Observation
Target Analyte Copper (II) ions (Cu²⁺)
Response Type "Turn-on" fluorescence
Emission Range Near-infrared (NIR)
Limit of Detection 1.93 nM
Visual Change Colorless to Blue

Data sourced from the study on the PZ-N probe. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2,10 Dimethyl 10h Phenoxazine and Its Analogues

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of phenoxazine (B87303) derivatives is a key aspect of their functionality, particularly in applications such as redox flow batteries and as photoredox catalysts. acs.orgnih.gov The phenoxazine core can undergo reversible oxidation, and the stability of the resulting radical cation is a crucial factor in its chemical behavior. rsc.org

Phenoxazines, as a class of radical-trapping antioxidants, exhibit a remarkable balance between high reactivity towards peroxyl radicals and comparative stability to one-electron oxidation. acs.orgnih.gov Their oxidation potentials (E°) typically range from 0.59 to 1.38 V versus the normal hydrogen electrode (NHE). acs.orgnih.gov This stability is significant when compared to other antioxidants like diphenylamines and phenothiazines. acs.orgnih.gov Computational studies suggest that the bridging oxygen atom in the phenoxazine structure contributes to this stability by acting as both a π-electron donor, which stabilizes the aminyl radical, and a σ-electron acceptor, which destabilizes the aminyl radical cation. acs.orgnih.gov

The redox properties of phenoxazine derivatives can be tuned by introducing substituents on the nitrogen atom or the aromatic rings. acs.orgnih.gov For instance, N-alkylation can influence the redox potential. N-methyl and N-isopropyl substituted phenoxazines show redox potentials of 0.25 V vs Fc/Fc+. acs.orgfigshare.com The introduction of an electron-withdrawing cyclopropenium substituent at the nitrogen atom can increase the redox potential significantly, to 0.70 V vs Fc/Fc+, while maintaining electrochemical stability. acs.orgfigshare.com Similarly, modifying the phenoxazine core with electron-donating or electron-withdrawing groups can alter the triplet energies and excited-state reduction potentials, which is particularly relevant for their application as photoredox catalysts. nih.gov

Compound/DerivativeRedox Potential (V vs Fc/Fc+)Reference
N-methyl phenoxazine0.25 acs.org
N-isopropyl phenoxazine0.25 acs.org
N-cyclopropenium substituted phenoxazine0.70 acs.org

Nucleophilic and Electrophilic Substitution Reactions on the Phenoxazine Core

The phenoxazine core is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the synthesis of a wide range of functionalized derivatives. mdpi.comnih.govnih.gov The electron-rich nature of the phenoxazine ring system, due to the presence of the nitrogen and oxygen heteroatoms, generally directs electrophilic substitution to specific positions. cdnsciencepub.com

Electrophilic Substitution: Theoretical calculations indicate that the π-electron density is highest at the nitrogen atom, making it a primary site for attack by some electrophiles. cdnsciencepub.com For substitution on the carbon atoms of the aromatic rings, the reactivity generally decreases in the order of positions 3 > 1 > 2 > 4. cdnsciencepub.com This suggests that electrophilic substitutions such as bromination, formylation, or chloromethylation are favored at the 3 and 7 positions (para to the nitrogen). cdnsciencepub.com

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) reactions provide a versatile route to functionalized phenoxazines. mdpi.com For example, the reaction of phenoxazine with polyfluoroarenes can proceed via SNAr to yield polyfluoroarene-substituted phenoxazine derivatives. mdpi.com These products can then undergo a second SNAr reaction with other nucleophiles to create highly functionalized molecules. mdpi.com The synthesis of various phenoxazine derivatives, including those with promising biological activity, often involves nucleophilic substitution steps. For instance, the synthesis of benzo[a]phenoxazine SSJ-183, an antimalarial drug, involves the nucleophilic substitution of 4-chloropyridine (B1293800) by Nile blue A. nih.gov Similarly, the synthesis of certain phenoxazine nucleoside analogues involves the substitution of a leaving group by 2-aminophenol (B121084) derivatives. nih.gov

Radical-Trapping Antioxidant Activity and Kinetic Studies

Phenoxazine and its derivatives are recognized as highly potent radical-trapping antioxidants (RTAs). nih.govresearchgate.net Their efficacy stems from their ability to rapidly donate a hydrogen atom from the N-H group to chain-carrying peroxyl radicals, thus terminating the autoxidation chain reaction. nih.gov

Phenoxazines are effective inhibitors of autoxidation in various substrates, including petroleum-derived products and biological lipids. nih.govnih.gov They have been shown to trap multiple equivalents of peroxyl radicals. nih.gov For instance, phenoxazine can trap up to 10 radicals during the autoxidation of styrene. nih.gov This high stoichiometric factor is attributed to a "non-classical" RTA activity. acs.orgnih.gov The antioxidant activity of phenoxazines is generally superior to that of their sulfur analogues, phenothiazines, at ambient temperatures. rsc.org However, at elevated temperatures, the stability to one-electron oxidation becomes a more critical determinant of their efficacy, and in some cases, phenothiazines may perform better. rsc.orgresearchgate.net The mechanism of peroxyl radical trapping by phenoxazines involves the formation of an aminyl radical, which is stabilized by the delocalization of the unpaired electron over the aromatic system. acs.orgnih.gov

The rate constant for the reaction of an antioxidant with peroxyl radicals, denoted as k_inh, is a key measure of its radical-trapping activity. Phenoxazines exhibit exceptionally high k_inh values. The H-atom transfer reactivity of substituted phenoxazines correlates well with the N-H bond dissociation enthalpy (BDE). nih.gov Electron-donating substituents on the phenoxazine core increase the reactivity by weakening the N-H bond. nih.gov

For example, the k_inh for 3-CN,7-NO₂-phenoxazine is 4.5 × 10⁶ M⁻¹s⁻¹ with an N-H BDE of 77.4 kcal mol⁻¹, while for the highly reactive 3,7-(OMe)₂-phenoxazine, the k_inh is 6.6 × 10⁸ M⁻¹s⁻¹ and the N-H BDE is 71.8 kcal mol⁻¹ (at 37 °C). acs.orgnih.gov The latter is one of the highest reactivities ever reported for a radical-trapping antioxidant. acs.orgnih.gov The parent phenoxazine has a k_inh of 3.9 × 10⁷ M⁻¹s⁻¹ at 37 °C, which is significantly higher than that of the analogous phenothiazine (B1677639) (7.6 × 10⁶ M⁻¹s⁻¹). nih.gov

Phenoxazine Derivativek_inh (M⁻¹s⁻¹) at 37 °CN-H BDE (kcal mol⁻¹)Reference
3-CN,7-NO₂-phenoxazine4.5 × 10⁶77.4 acs.orgnih.gov
Phenoxazine3.9 × 10⁷- nih.gov
3,7-(OMe)₂-phenoxazine6.6 × 10⁸71.8 acs.orgnih.gov

Reactivity with Oxidizing Agents (e.g., Hypochlorite)

Phenoxazine derivatives can react with strong oxidizing agents like hypochlorous acid (HOCl). This reactivity has been harnessed in the development of "turn-on" near-infrared (NIR) fluorescent probes for the detection of HOCl in biological systems. researchgate.net In the presence of hypochlorite, the phenoxazine fluorophore is released from a quenched precursor, leading to a significant increase in fluorescence intensity. researchgate.net This reaction typically involves an electrophilic addition to a double bond followed by an oxidation reaction. researchgate.net The development of such probes highlights the selective and rapid reaction of certain phenoxazine-based compounds with hypochlorite, enabling its detection with high sensitivity. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,10-Dimethyl-10H-phenoxazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via microwave-assisted methods using acetamide intermediates under controlled temperature (70–90°C) and nitrogen atmosphere, achieving yields of ~65–75% . Alternatively, solution-phase synthesis involves alkylation of phenoxazine with methyl halides in acetone with K₂CO₃ as a base, followed by reflux and recrystallization . Yield optimization requires careful control of solvent polarity, stoichiometry, and reaction time.

Q. How is the crystal structure of this compound characterized, and what parameters define its molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include triclinic or monoclinic unit cell dimensions (e.g., a = 8.18–8.40 Å, b = 8.24–13.77 Å), bond angles (α = 81.6–98.8°), and intermolecular interactions like weak C–H⋯O hydrogen bonds . Data refinement uses R factors (<0.08) and least-squares fitting .

Q. What spectroscopic techniques are used to confirm the purity and structure of this compound derivatives?

  • Methodological Answer : ¹H/¹³C NMR (e.g., δ 2.35 ppm for methyl groups), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and FT-IR for functional group analysis (e.g., C–O stretching at 1250 cm⁻¹). Cross-validation with SC-XRD data ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives synthesized via different routes?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR to assess dynamic behavior . For conflicting crystallographic data, compare packing motifs and hydrogen-bonding networks across polymorphs .

Q. What strategies improve the photostability and catalytic activity of this compound in oxidative coupling reactions?

  • Methodological Answer : Introducing electron-withdrawing substituents (e.g., nitro or carbonyl groups) enhances stability by reducing HOMO-LUMO gaps. Activity is tuned via solvent polarity (acetonitrile > DMF) and co-catalysts like Ru(bpy)₃²⁺, which mitigate degradation under UV light . Kinetic studies (e.g., UV-vis monitoring) quantify half-life improvements .

Q. How do steric and electronic effects influence the regioselectivity of alkylation reactions in this compound derivatives?

  • Methodological Answer : Steric hindrance at the 10-position directs alkylation to the 2-position. Computational modeling (DFT) predicts charge distribution, while Hammett plots correlate substituent electronic effects (σ⁺ values) with reaction rates. Experimental validation uses competitive reactions with para-substituted electrophiles .

Q. What mechanistic insights explain the divergent reactivity of this compound compared to sulfur-containing analogs (e.g., phenothiazines)?

  • Methodological Answer : The oxygen atom in phenoxazine increases electronegativity, reducing electron-donating capacity. Cyclic voltammetry shows higher oxidation potentials (+0.5 V vs. Ag/AgCl) compared to phenothiazines. Mechanistic studies using deuterium labeling or radical traps (TEMPO) clarify pathways in photocatalytic applications .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the thermodynamic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40–80°C and pH 1–13. Monitor degradation via HPLC-MS and Arrhenius modeling to extrapolate shelf life. Differential scanning calorimetry (DSC) identifies phase transitions, while TGA quantifies thermal decomposition thresholds .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to correlate process parameters (temperature, stirring rate) with yield/purity. Control charts (Six Sigma) identify outliers, and DoE (Design of Experiments) optimizes critical factors like reagent equivalents .

Tables for Key Data

Property Value/Technique Reference
Crystal System Triclinic (P1)
Melting Point 156–159°C (lit.)
¹³C NMR (CDCl₃) δ 35.2 (CH₃), 115–150 (aromatic C)
Photocatalytic Half-Life 12 h (vs. 4 h for unmodified analogs)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.